Hexakis(2,6-diethylphenyl)trisilirane
Description
Historical Context of Organosilicon Chemistry
The field of organosilicon chemistry, which centers on compounds containing silicon-carbon bonds, traces its origins back to the 19th century. In 1863, Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. researchgate.netresearchgate.netrsc.org However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the substantial groundwork for the field. Kipping's extensive research, spanning several decades, introduced many new organosilicon compounds and the term "silicone." rsc.org The subsequent development of silicone polymers in the 1940s by researchers like James Franklin Hyde led to a revolution in materials science, with applications in numerous industries. researchgate.net
Significance of Small Silicon Rings in Main Group Chemistry
Small silicon rings, particularly those with three or four members, are of significant interest in main group chemistry due to their inherent ring strain. This strain arises from the deviation of bond angles from the ideal tetrahedral geometry around the silicon atoms. Consequently, these molecules often exhibit unusual bonding and a high degree of reactivity, making them valuable synthetic intermediates. google.com The study of strained silicon systems is also crucial for understanding the fundamental differences in bonding and reactivity between silicon and its lighter congener, carbon. researchgate.net Furthermore, the incorporation of strain in silicon materials has been shown to enhance charge mobility, a property exploited in modern electronics. mdpi.commdpi.compascal-man.com
Overview of Cyclotrisilanes within the Landscape of Silicon Chemistry
Cyclotrisilanes, three-membered rings of silicon atoms, represent a key class of strained silicon compounds. The Si-Si-Si bond angles in these systems are necessarily constrained to approximately 60°, a significant deviation from the preferred tetrahedral angle of 109.5°. This high degree of strain makes the Si-Si bonds in the ring relatively weak and susceptible to cleavage. The reactivity of cyclotrisilanes is heavily influenced by the nature of the substituents attached to the silicon atoms. Bulky substituents can provide kinetic stabilization, allowing for the isolation and study of these otherwise highly reactive molecules.
Contextualizing Hexakis(2,6-diethylphenyl)trisilirane within Strained Ring Systems
A molecule such as this compound would be an exemplary model of a highly stabilized cyclotrisilane (B84480). The 2,6-diethylphenyl groups are exceptionally bulky, which would serve to encase the reactive three-membered silicon core, preventing intermolecular reactions and decomposition pathways. The electronic and steric properties of these aromatic substituents would be expected to significantly influence the geometry and chemical behavior of the trisilirane ring. Research on such a compound would aim to elucidate the interplay between the strained inorganic core and the surrounding organic periphery.
Structure
2D Structure
Properties
CAS No. |
88245-22-1 |
|---|---|
Molecular Formula |
C60H78Si3 |
Molecular Weight |
883.5 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexakis(2,6-diethylphenyl)trisilirane |
InChI |
InChI=1S/C60H78Si3/c1-13-43-31-25-32-44(14-2)55(43)61(56-45(15-3)33-26-34-46(56)16-4)62(57-47(17-5)35-27-36-48(57)18-6,58-49(19-7)37-28-38-50(58)20-8)63(61,59-51(21-9)39-29-40-52(59)22-10)60-53(23-11)41-30-42-54(60)24-12/h25-42H,13-24H2,1-12H3 |
InChI Key |
BCIFZFRTVYKUNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)[Si]2([Si]([Si]2(C3=C(C=CC=C3CC)CC)C4=C(C=CC=C4CC)CC)(C5=C(C=CC=C5CC)CC)C6=C(C=CC=C6CC)CC)C7=C(C=CC=C7CC)CC |
Origin of Product |
United States |
Synthetic Methodologies for Trisiliranes
Direct Synthesis Strategies
Direct synthesis strategies for trisiliranes often involve the construction of the three-membered ring from acyclic silicon precursors in a single key step. These methods typically rely on the generation of highly reactive silicon species that can undergo cyclization reactions.
Synthesis from Disilenes and Silylenes
A plausible and explored route to cyclotrisilanes involves the reaction of a disilene (a compound with a silicon-silicon double bond) with a silylene (a divalent silicon species). In this approach, the silylene inserts into the Si=Si double bond of the disilene to form the three-membered ring. The generation of both the disilene and the silylene precursors is crucial for the success of this method.
Disilenes bearing bulky aryl substituents are often prepared through the reductive coupling of the corresponding dihalosilanes. For instance, the reduction of a diaryldichlorosilane with a suitable reducing agent can yield the corresponding disilene. Silylenes can be generated from various precursors, including the thermolysis or photolysis of polysilanes or the reduction of dihalosilanes.
While the reaction between a stable disilene and a stable silylene represents a conceptually straightforward approach to trisiliranes, the reactivity of the specific species involved is a critical factor. The bulky substituents required to stabilize the disilene and silylene might also sterically hinder their reaction to form the trisilirane.
Rearrangements of (Chlorosilyl)disilenes to Chlorocyclotrisilanes
The rearrangement of acyclic precursors represents another strategy for the formation of cyclotrisilanes. One such approach involves the intramolecular rearrangement of a (chlorosilyl)disilene. In this hypothetical pathway, a silicon-chlorine bond on a substituent of a disilene could potentially interact with the disilene silicon atoms, leading to a cyclization cascade and the formation of a chlorocyclotrisilane. Subsequent reduction of the chloro-substituted cyclotrisilane (B84480) would then yield the desired trisilirane. The feasibility of this rearrangement is highly dependent on the substitution pattern and the reaction conditions.
Reductive Debromination Approaches in Trisilirane Formation
Reductive debromination is a common method for the formation of silicon-silicon bonds. This approach can be extended to the synthesis of cyclotrisilanes from appropriate acyclic precursors. A potential pathway involves the reductive cyclotrimerization of a dibromosilane. For the synthesis of hexakis(2,6-diethylphenyl)trisilirane, this would involve the reduction of bis(2,6-diethylphenyl)dibromosilane.
However, the reductive coupling of dihalosilanes can lead to a mixture of products, including linear polysilanes and cyclic species of varying ring sizes. The selective formation of the three-membered ring is often challenging and depends on factors such as the nature of the reducing agent, the solvent, and the steric bulk of the substituents on the silicon atom. The use of bulky substituents like the 2,6-diethylphenyl group can favor the formation of smaller rings due to steric constraints that disfavor the formation of long polymer chains.
Photochemical Approaches to Cyclotrisilanes
Photochemical methods can provide alternative pathways for the synthesis of strained ring systems like cyclotrisilanes. elsevierpure.com The irradiation of specific acyclic polysilane precursors can induce cyclization reactions. For instance, the photolysis of a linear trisilane could potentially lead to the extrusion of a silylene and subsequent trapping by the remaining disilene fragment to form a cyclotrisilane.
Another photochemical strategy could involve the dimerization of a silene intermediate generated photochemically. elsevierpure.com For example, photolysis of certain acylsilanes is known to generate silenes through a Brook-type rearrangement. elsevierpure.com While this has been explored for the synthesis of various silicon-containing compounds, its specific application to form a trisilirane like this compound would require a carefully designed precursor that upon photolysis generates the appropriate silylene and disilene fragments in close proximity to facilitate cyclization.
Precursor Chemistry in Trisilirane Synthesis
The synthesis of trisiliranes can also be approached by first preparing a key precursor that already contains a significant portion of the final ring structure. This precursor is then converted to the target trisilirane in a subsequent step.
Utilization of Disila Analogues of Vinyl Anions
A powerful and more recent approach to the synthesis of low-valent silicon compounds involves the use of disila-analogues of vinyl anions, also known as disilenides. sci-hub.st These species feature a Si=Si double bond with a negative charge on one of the silicon atoms, making them potent nucleophiles.
The synthesis of a trisilirane can be envisioned through the reaction of a disilenide with a suitable electrophilic silicon species. For instance, a disilenide anion could react with a dihalosilane. In the context of synthesizing this compound, a disilenide bearing four 2,6-diethylphenyl groups could be reacted with bis(2,6-diethylphenyl)dichlorosilane. The nucleophilic attack of the disilenide on the dichlorosilane (B8785471) would lead to the formation of a new silicon-silicon bond and the displacement of a chloride ion. A subsequent intramolecular cyclization with the elimination of the second chloride ion would then yield the desired trisilirane.
Investigation of Silylene Intermediates in Cyclotrisilane Formation
The synthesis of cyclotrisilanes is widely understood to proceed through the formation of silylene intermediates (R₂Si:). These divalent silicon species are analogues of carbenes in organic chemistry and are typically generated under harsh conditions, though milder methods have been developed u-tokyo.ac.jp. The common route to generating the necessary silylene precursors involves the reductive dehalogenation of a diorganodihalosilane, such as (2,6-Et₂C₆H₃)₂SiCl₂, using an alkali metal.
Silylene Generation: The reaction is initiated by the reduction of a dihalosilane with a metal reductant to form the transient silylene species.
Dimerization to Disilene: The highly reactive silylenes can dimerize to form a disilene (R₂Si=SiR₂), a molecule containing a silicon-silicon double bond nih.gov. The existence and stability of these disilenes are heavily dependent on the steric bulk of the R groups nih.gov.
Cyclotrisilane Formation: The final three-membered ring is believed to form from the reaction of the disilene with another silylene equivalent. Alternatively, direct trimerization of silylenes may occur. The rate-determining step in reactions involving certain cyclotrisilanes has been identified as the formation of the silylene, highlighting its central role in the reaction kinetics capes.gov.br. Trapping experiments using reagents like methanol (B129727) or alkenes can provide evidence for the transient existence of these silylene intermediates u-tokyo.ac.jpnih.gov.
Steric and Electronic Influences on Synthetic Pathways
The successful synthesis and isolation of a strained molecule like a cyclotrisilane are critically dependent on the electronic and, most importantly, the steric properties of the substituents attached to the silicon atoms.
Role of Bulky Substituents in Stabilization and Synthesis
The use of sterically demanding substituents is the cornerstone of stabilizing low-valent and strained silicon compounds. In this compound, the six 2,6-diethylphenyl groups provide a formidable steric shield around the Si₃ core. This "kinetic stabilization" is essential for several reasons:
It prevents the highly reactive silylene and disilene intermediates from engaging in undesirable side reactions, such as polymerization.
It protects the final, highly strained Si-Si bonds of the trisilirane ring from attack by external reagents.
The steric hindrance between the bulky groups can influence the geometry and reactivity of the resulting ring system. For instance, significant steric strain can lead to the weakening of the Si=Si double bond in disilene intermediates, facilitating their dissociation back into silylenes nih.gov.
The effectiveness of various bulky substituents in stabilizing such structures is a subject of extensive research. A comparison of commonly used bulky groups highlights their importance in enabling the synthesis of these challenging molecules.
| Substituent | Common Abbreviation | Key Features |
| 2,6-Diethylphenyl | Dep | Provides significant steric bulk to kinetically stabilize the Si₃ ring in the target molecule. |
| 2,4,6-Triisopropylphenyl | Tip | An extremely bulky group, often used to isolate highly reactive silicon species like cyclotrisilenes. researchgate.net |
| Mesityl (2,4,6-trimethylphenyl) | Mes | A classic bulky group used in organosilicon chemistry. nih.gov |
| tert-Butyl | t-Bu | A bulky alkyl group that has been used to stabilize silylenes. nih.gov |
Facile Variation of Substitution Patterns in Cyclotrisilane Synthesis
The synthetic route to cyclotrisilanes allows for considerable variation in the substitution pattern, which in turn allows for the fine-tuning of the molecule's properties. By employing different dihalosilane precursors, a diverse range of cyclotrisilanes can be accessed. For example, starting with a mixture of different dihalosilanes (e.g., Ar₂SiCl₂ and Ar'₂SiCl₂) or using an unsymmetrically substituted precursor (e.g., ArAr'SiCl₂) in the reductive coupling reaction can lead to the formation of mixed-substituent or unsymmetrical cyclotrisilanes.
This versatility is a powerful tool for chemists. The ability to introduce different functional groups or substituents with varying electronic properties (electron-donating or electron-withdrawing) can significantly alter the reactivity, photophysical properties, and structural characteristics of the cyclotrisilane core. This principle has been demonstrated in the synthesis of other complex silicon-based molecules, where reacting a silyl (B83357) anion with a variety of acid chlorides yields products with diverse acyl groups nih.gov.
Advanced Synthetic Strategies for Silicon-Containing Cages
Beyond classical reductive coupling, more sophisticated strategies are being explored for the construction of silicon-containing cages and macrocycles. These methods offer potential pathways to novel structures and improved synthetic efficiency.
Transition Metal-Catalyzed Cyclotrimerizations
A powerful method in organic synthesis is the [2+2+2] cyclotrimerization of alkynes to form benzene (B151609) derivatives, a reaction often catalyzed by transition metals like palladium (Pd) and ruthenium (Ru) nih.govresearchgate.net. This strategy is being investigated as a potential route to cyclic silicon compounds.
The proposed mechanism, analogous to alkyne cyclotrimerization, would involve the following steps nih.gov:
Formation of a metallacyclopentadiene (a palladacycle) intermediate from two units of a silicon synthon (e.g., a disilene or silylene).
Insertion of a third silicon synthon into the metallacycle.
Reductive elimination from the resulting seven-membered metallacycle to release the cyclotrisilane product and regenerate the active metal catalyst.
While the direct cyclotrimerization of silylenes to trisiliranes remains a developing area, transition metal complexes featuring silylene ligands are well-known and exhibit diverse reactivity scispace.comrsc.org. Palladium-catalyzed reactions are already used to create other strained rings like cyclopropanes, demonstrating the potential of this approach for constructing small, strained ring systems mdpi.comnih.govnih.gov.
Precipitation-Driven Cyclization for Hexakis Macrocycles (Analogous Systems)
For the synthesis of large, well-defined macrocycles, precipitation-driven cyclization has emerged as a highly effective strategy, particularly in organic chemistry orgsyn.orgmdpi.com. This method offers an intriguing analogous approach for the formation of larger silicon-containing cages or macrocycles. The core principle relies on shifting the reaction equilibrium toward the desired cyclic product.
The process typically involves AB-type monomers that can polymerize. In a closed system, the reaction between monomers, linear oligomers, and the cyclic product is reversible. By designing the system so that a specific byproduct or a linear intermediate is poorly soluble and precipitates from the reaction mixture, the equilibrium is driven toward the formation of the thermodynamically favored macrocycle orgsyn.orgacs.org. This strategy has been successfully used to synthesize hexakis-substituted organic macrocycles in high yields from simple monomers in a one-pot procedure mdpi.com. This approach is particularly powerful for creating shape-persistent macrocycles and complex molecular cages orgsyn.org. Its application to organosilicon chemistry could provide a novel and efficient pathway to large, symmetrically substituted silicon-based macrocycles.
Structural Elucidation and Bonding Characteristics of Trisiliranes
Advanced Spectroscopic Characterization Techniques
Modern spectroscopy offers a non-destructive window into the molecular world, allowing for the detailed characterization of compounds like Hexakis(2,6-diethylphenyl)trisilirane. Techniques such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are indispensable tools for elucidating the structural and bonding intricacies of these complex molecules.
NMR spectroscopy is a cornerstone technique in chemical analysis, providing granular information about the local electronic environment of specific atomic nuclei. For organosilicon compounds like trisiliranes, NMR studies focusing on silicon-29, proton, and carbon-13 nuclei are particularly enlightening.
Silicon-29 (²⁹Si) NMR spectroscopy is a powerful and direct method for probing the silicon skeleton of polysilanes. With a natural abundance of 4.7%, the ²⁹Si isotope is NMR-active (spin I = 1/2) and provides valuable information about the connectivity and chemical environment of the silicon atoms within the trisilirane ring. pascal-man.com The chemical shift of a ²⁹Si nucleus is highly sensitive to its coordination number, the nature of its substituents, and the geometry of the silicon framework.
In the context of this compound, the ²⁹Si NMR spectrum is expected to exhibit a single resonance, confirming the magnetic equivalence of the three silicon atoms in the cyclotrisilirane ring. The position of this resonance in the spectrum, its chemical shift (δ), is indicative of the strained three-membered ring structure. Generally, silicon atoms in strained ring systems are shielded compared to their acyclic counterparts, resulting in upfield shifts. The chemical shifts for three-membered silicon rings typically appear in a distinct region of the ²⁹Si NMR spectrum.
Table 1: Typical ²⁹Si NMR Chemical Shift Ranges for Various Silicon Environments
| Silicon Environment | Typical Chemical Shift Range (ppm) |
| Silicates | -70 to -120 |
| Siloxanes | 0 to -70 |
| Acyclic Silanes | +30 to -50 |
| Cyclic Silanes (strained rings) | -40 to -100 |
| Silylenes | +50 to +100 |
Note: These are general ranges and can be influenced by substituents.
The precise chemical shift for this compound would be influenced by the electronic effects of the 2,6-diethylphenyl substituents.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl rings and the aliphatic protons of the ethyl groups. Due to the substitution pattern, the aromatic region would likely display a characteristic set of multiplets. The ethyl groups would give rise to a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their integration values corresponding to the number of protons.
Similarly, the ¹³C NMR spectrum would provide a fingerprint of the carbon framework of the 2,6-diethylphenyl substituents. umich.edu One would expect to see signals for the ipso, ortho, meta, and para carbons of the phenyl ring, as well as signals for the methylene and methyl carbons of the ethyl groups. The number of distinct signals can confirm the symmetry of the molecule.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for the 2,6-diethylphenyl Ligand
| Group | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic | ¹H | ~7.0 - 7.5 | Multiplets |
| Methylene (-CH₂-) | ¹H | ~2.5 - 3.0 | Quartet |
| Methyl (-CH₃) | ¹H | ~1.0 - 1.5 | Triplet |
| Aromatic (ipso) | ¹³C | ~130 - 150 | Singlet |
| Aromatic (ortho, meta, para) | ¹³C | ~120 - 140 | Singlets |
| Methylene (-CH₂-) | ¹³C | ~25 - 35 | Singlet |
| Methyl (-CH₃) | ¹³C | ~10 - 20 | Singlet |
Note: These are approximate ranges and can vary based on the solvent and specific electronic environment.
While an ideal crystal of this compound would have a perfectly ordered structure, real-world materials can contain defects, such as impurities or dislocations. NMR spectroscopy can be a sensitive tool for detecting and characterizing such defect states in silicon-based systems. The presence of a defect can alter the local electronic and magnetic environment, leading to the appearance of new, often broad, signals in the NMR spectrum or changes in the relaxation times of the primary nuclei. In the broader context of silicon materials, NMR has been used to study point defects, dangling bonds, and amorphous regions, which can significantly impact the material's properties.
Vibrational spectroscopy techniques, such as Raman spectroscopy, probe the vibrational modes of a molecule. These vibrations are quantized and depend on the masses of the atoms and the strength of the bonds connecting them, making this technique highly sensitive to molecular structure.
Raman spectroscopy is particularly well-suited for studying the skeletal vibrations of non-polar or weakly polar bonds, such as the Si-Si bonds in the trisilirane ring. rsc.org The Raman spectrum of this compound would be expected to show characteristic bands corresponding to the vibrational modes of the Si₃ ring and the attached aryl groups.
A key feature would be the symmetric "ring breathing" mode of the trisilirane core, where all three Si-Si bonds stretch and contract in phase. This vibration is typically strong in the Raman spectrum and its frequency is indicative of the ring strain and the nature of the exocyclic substituents. Other ring deformation modes would also be present at lower frequencies. The vibrational modes of the 2,6-diethylphenyl ligands, such as C-C stretching and C-H bending, would also be observable and can provide information about the conformation of the ligands relative to the trisilirane ring. mdpi.com
Table 3: Expected Raman Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| Si-Si Ring Breathing | ~300 - 500 | Symmetric stretching of the Si₃ ring |
| Si-Si Ring Deformation | ~150 - 300 | Bending and puckering of the Si₃ ring |
| Aromatic C-C Stretching | ~1580 - 1620 | Stretching of the phenyl ring C-C bonds |
| Aromatic C-H Bending | ~1000 - 1300 | In-plane bending of the phenyl ring C-H bonds |
| Aliphatic C-H Stretching | ~2850 - 3000 | Stretching of the ethyl group C-H bonds |
Note: These are general frequency ranges and the exact positions of the bands can be influenced by molecular conformation and intermolecular interactions.
By analyzing the number, position, and intensity of the Raman bands, detailed information about the molecular symmetry and the conformational preferences of the bulky diethylphenyl groups can be obtained.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes of a molecule, which correspond to the stretching and bending of its chemical bonds. This information is invaluable for confirming the presence of specific functional groups. While a complete, publicly available IR spectrum for this compound is not readily found, analysis of related organosilicon compounds allows for the prediction of its key vibrational characteristics. The spectrum would be dominated by absorptions corresponding to the aromatic C-H stretching and bending modes of the diethylphenyl substituents. Additionally, characteristic Si-C and Si-Si stretching and bending vibrations would be present, although the latter are often weak and can be difficult to assign definitively.
Mass Spectrometry Techniques for Molecular Integrity
Mass spectrometry provides a direct measure of a molecule's mass-to-charge ratio, confirming its molecular weight and, by extension, its elemental composition and integrity.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of large, non-volatile molecules like this compound. This technique can be used to monitor the progress of its synthesis, confirming the formation of the desired trisilirane ring and detecting any potential side products or macrocyclic impurities. The high resolution of MALDI-TOF allows for the accurate determination of the molecular ion peak, providing unambiguous confirmation of the compound's identity.
Diffraction Methods
Diffraction techniques offer the most definitive information about the three-dimensional arrangement of atoms within a molecule, providing precise bond lengths and angles.
Single crystal X-ray diffraction is the gold standard for determining the solid-state structure of crystalline compounds. This technique has been instrumental in revealing the precise geometry of the three-membered silicon ring in various trisiliranes. For this compound, this analysis would provide exact Si-Si and Si-C bond lengths, as well as the bond angles within the strained Si₃ ring and the orientation of the bulky 2,6-diethylphenyl substituents. The data would likely show a significant deviation from the ideal tetrahedral geometry around the silicon atoms, a direct consequence of the acute bond angles within the three-membered ring.
| Bond | Typical Length (Å) | Expected Length in this compound (Å) |
| Si-Si | 2.34 | > 2.34 (due to strain) |
| Si-C | 1.88 | ~1.88 |
Note: The expected bond lengths are based on general principles of strained ring systems and may vary.
Gas-phase electron diffraction provides information about the molecular structure in the absence of crystal packing forces. This technique can be used to determine the equilibrium geometry of this compound in the gaseous state. Comparing the gas-phase structure to the solid-state structure obtained from X-ray diffraction can reveal the influence of intermolecular interactions on the molecular conformation. For a sterically hindered molecule like this, significant differences might be observed in the rotational orientation of the diethylphenyl groups.
Analysis of Strained Si-Si Bond Parameters
The three-membered ring of a trisilirane is inherently strained due to the acute Si-Si-Si bond angles, which are forced to be approximately 60°. This strain has a profound effect on the nature of the Si-Si bonds, making them longer and weaker than typical Si-Si single bonds. The analysis of these bond parameters is crucial for understanding the compound's reactivity, as these strained bonds are often the site of chemical transformations. The bulky 2,6-diethylphenyl substituents likely exacerbate this strain, further influencing the electronic properties and reactivity of the Si-Si bonds. Theoretical calculations, in conjunction with experimental diffraction data, can provide a quantitative measure of this ring strain and its impact on the bond dissociation energy.
| Parameter | Value in Cyclohexasilane | Expected Value in this compound |
| Si-Si-Si Bond Angle | ~109.5° | ~60° |
| Si-Si Bond Length (Å) | ~2.34 | > 2.34 |
| Ring Strain Energy (kcal/mol) | Low | High |
Note: Cyclohexasilane is used as a reference for an unstrained silicon ring system.
Bond Lengths and Angles in Cyclotrisilanes
The geometry of the cyclotrisilane (B84480) ring deviates significantly from that of unstrained acyclic silanes. The internal Si-Si-Si bond angles are constrained to approximately 60°, a substantial departure from the ideal tetrahedral angle of 109.5°. This angle strain forces the silicon atoms into a bonding arrangement that has been described in terms of "bent bonds," where the electron density of the Si-Si bonds is displaced outwards from the internuclear axis.
| Compound/System | Si-Si Bond Length (Å) | Reference/Note |
| Acyclic Disilanes (typical) | 2.34 - 2.37 | General range |
| Hexakis(tert-butyl)disilane | Elongated | Due to steric hindrance |
| Substituted Cyclotrisilanes | Generally > 2.37 | Effect of ring strain and substituents |
This table presents typical Si-Si bond lengths and illustrates the expected trend in this compound based on data from analogous compounds.
Influence of Electronegativity and Substituents on Si-Si Bond Distances
The nature of the substituents on the cyclotrisilane ring plays a crucial role in determining the precise Si-Si bond distances. Both electronic and steric effects are significant.
Electronic Effects: The electronegativity of the substituents can influence the Si-Si bond length. More electronegative substituents tend to shorten the Si-Si bond by withdrawing electron density from the silicon atoms, leading to a stronger electrostatic attraction. However, in the case of this compound, the phenyl groups are not strongly electronegative, so this effect is likely to be less pronounced than the steric effects.
Steric Effects: The steric bulk of the substituents is a dominant factor in determining the Si-Si bond lengths in highly substituted cyclotrisilanes. Large, bulky groups, such as the 2,6-diethylphenyl substituents, will sterically repel each other. This repulsion can lead to an elongation of the Si-Si bonds as the molecule distorts to minimize these unfavorable interactions. The ortho-diethyl substitution on the phenyl rings significantly increases their steric profile, leading to substantial crowding around the small trisilirane core. This steric pressure is expected to be a primary determinant of the final Si-Si bond lengths in this compound, likely resulting in values at the upper end of the range observed for cyclotrisilanes.
Comparison with Other Small Ring Systems (e.g., Cyclopropane, Disilenes)
A comparison with other small ring systems highlights the unique properties of cyclotrisilanes.
Cyclopropane (C₃H₆): Cyclopropane is the carbon analogue of cyclotrisilane and also exhibits significant ring strain due to its 60° C-C-C bond angles. The C-C bond length in cyclopropane is approximately 1.51 Å, which is shorter than the C-C bond in propane (1.53 Å). This is in contrast to cyclotrisilanes, where the Si-Si bonds are typically elongated. The bonding in cyclopropane is also described by a bent bond model to accommodate the angle strain. However, the C-C bonds in cyclopropane are stronger than the Si-Si bonds in cyclotrisilane, reflecting the greater intrinsic strength of carbon-carbon bonds.
Disilenes (R₂Si=SiR₂): Disilenes contain a silicon-silicon double bond and are typically stabilized by bulky substituents to prevent polymerization. The Si=Si double bond is significantly shorter than a Si-Si single bond. While not a cyclic system in the same sense as trisilirane, the study of disilenes provides insight into the nature of silicon-silicon bonding. The presence of bulky substituents in stable disilenes is a parallel to the situation in this compound, where steric bulk is a key feature influencing the molecular structure.
| Ring System | Internal Angle | Bond Length (approx. Å) | Key Features |
| Cyclopropane | ~60° | 1.51 (C-C) | High ring strain, bent bonds. |
| Cyclotrisilane | ~60° | >2.37 (Si-Si) | High ring strain, elongated Si-Si bonds, weaker bonds than cyclopropane. |
| Disilene (core) | N/A | ~2.14-2.29 (Si=Si) | Double bond, requires bulky substituents for stability. |
This table provides a comparative overview of the key characteristics of cyclopropane, cyclotrisilane, and the core of a disilene.
Conformational Analysis and Molecular Flexibility
The conformational landscape of cyclotrisilanes is largely dictated by the nature of their substituents. While the three-membered ring itself is rigid, the orientation of the exocyclic groups can vary.
Gas-Phase Conformational Studies
Gas-phase electron diffraction (GED) is a powerful technique for determining the structure of molecules free from the influence of crystal packing forces. While specific GED studies on this compound are not available, studies on simpler silanes provide a basis for understanding their gas-phase behavior. For small, unsubstituted cyclosilanes, the high symmetry of the molecule simplifies conformational analysis. However, for a heavily substituted molecule like this compound, multiple conformations arising from the rotation of the aryl groups and the ethyl substituents would be possible in the gas phase. The interplay between steric hindrance and weak intramolecular forces would determine the preferred conformation.
Impact of Bulky Substituents on Ring Conformation
The rotation of the phenyl groups around the Si-C bonds will be highly restricted. The two ethyl groups on each phenyl ring create a "gatekeeper" effect, hindering free rotation and likely leading to a locked or slowly interconverting set of conformers. The ethyl groups themselves will also have preferred orientations to avoid clashing with neighboring substituents. It is plausible that the molecule adopts a conformation of C₃ or C₁ symmetry in the solid state to accommodate the bulky groups in the most sterically favorable manner. In solution, some degree of conformational flexibility might exist, but the energy barriers for the interconversion between different rotamers are expected to be significant due to the severe steric hindrance. This restricted rotation can lead to the existence of stable atropisomers at room temperature.
Reactivity and Reaction Mechanisms of Trisiliranes
Ring-Opening Reactions
The significant strain energy of the Si-Si bonds in the three-membered ring is a primary driver for the ring-opening reactions of trisiliranes. These reactions typically proceed through thermal or photochemical activation, leading to the cleavage of one or more Si-Si bonds.
Trisiliranes with bulky substituents are well-established precursors for the generation of disilenes (R₂Si=SiR₂) and silylenes (R₂Si:). The thermal decomposition of a cyclotrisilane (B84480) can lead to the extrusion of a silylene unit, resulting in the formation of a disilene. The bulky substituents are essential to prevent the immediate polymerization of the highly reactive disilene product. illinois.edu
The general mechanism for the thermal fragmentation of a trisilirane can be depicted as:
(R₂Si)₃ → R₂Si=SiR₂ + R₂Si:
The specific conditions and products of these reactions are highly dependent on the nature of the substituents on the silicon atoms. For instance, the photolysis of trisilanes bearing bulky groups is a common method for generating disilenes through the dimerization of the resulting silylenes. nii.ac.jp
| Precursor Trisilirane (Analogue) | Conditions | Products | Reference |
| Hexa-tert-butylcyclotrisilane | Photolysis | Tetra-tert-butyldisilene, Di-tert-butylsilylene | illinois.edu |
| Tetramesityldisilene (from trisilane) | Photolysis | Tetramesityldisilene | illinois.edu |
This table presents data for analogous compounds to illustrate the general reactivity pattern expected for Hexakis(2,6-diethylphenyl)trisilirane.
The elimination of a silylene (R₂Si:) from a trisilirane is a key reaction pathway. This process is driven by the relief of ring strain and the formation of a more stable, albeit still reactive, disilene. The nature of the eliminated silylene is determined by the substituents on the trisilirane ring. In the case of this compound, the eliminated silylene would be bis(2,6-diethylphenyl)silylene.
The generation of silylenes from siliranes, which are three-membered rings containing two carbon atoms and one silicon atom, has been well-documented. nii.ac.jpnih.gov These siliranes can serve as precursors to silylenes under mild conditions. nih.gov By analogy, trisiliranes are expected to be effective silylene precursors. The high reactivity of the generated silylenes makes them valuable intermediates in organosilicon chemistry. nii.ac.jp
Functionalization and Derivatization Reactions
Beyond ring-opening to form neutral reactive intermediates, trisiliranes can also undergo reactions that lead to functionalized cyclic or acyclic silicon compounds. These reactions often involve the attack of nucleophiles or the insertion of other molecules into the strained Si-Si bonds.
While specific literature on the formation of a cyclotrisilanide anion directly from this compound is scarce, the general principles of silicon chemistry suggest that such a reaction could be feasible. The reaction would likely involve the reductive cleavage of a Si-Si bond by a strong reducing agent, such as an alkali metal, to form a silyl (B83357) anion. The resulting cyclotrisilanide would be a cyclic silyl anion, a highly reactive species.
The general reaction can be proposed as:
(R₂Si)₃ + 2 M → M⁺[(R₂Si)₃]⁻M⁺
The stability and reactivity of the resulting cyclotrisilanide would be heavily influenced by the bulky 2,6-diethylphenyl groups, which would provide steric protection to the anionic center.
The silylene eliminated from a trisilirane can be considered a "disilanyl silylene" if it remains associated with the disilene fragment before diffusing away. More commonly, the generated free silylene can undergo insertion reactions into a variety of bonds. Silylenes are known to insert into Si-H, C-H, and O-H bonds, among others. For example, silylenes generated from other precursors have been shown to be effective for the crosslinking of silicones through addition reactions. rsc.org
The highly reactive bis(2,6-diethylphenyl)silylene, generated from the corresponding trisilirane, would be expected to readily participate in such insertion reactions.
| Reactant Type | General Reaction |
| Si-H Bond | R'₃Si-H + :SiR₂ → R'₃Si-SiR₂-H |
| O-H Bond (e.g., Alcohols) | R'-OH + :SiR₂ → R'-O-SiR₂-H |
This table illustrates the expected insertion reactivity of the silylene derived from this compound based on known silylene chemistry.
Strain-Modulated Reactivity and Activation
The concept of strain-modulated reactivity is central to the chemistry of trisiliranes. The high degree of ring strain not only makes the Si-Si bonds susceptible to cleavage but also activates the silicon atoms towards reactions that would not occur in less strained systems.
The ring strain in small silicon-containing rings can be harnessed to promote reactions such as ring-opening polymerization or to facilitate the formation of otherwise unstable species. researchgate.net In the case of this compound, the strain inherent in the three-membered ring makes it a stored-energy molecule, ready to undergo reactions that relieve this strain. This "activation by strain" is a key principle that governs its chemical behavior. For instance, the ring-opening of multifunctional siliranes by nucleophiles is a process driven by the release of ring strain. rsc.org
Alteration of Reactivity by Enclosing in Strained Scaffolds
The principle of strain-driven reactivity suggests that the relief of ring strain is a powerful thermodynamic driving force for chemical transformations. rsc.org For this compound, if it were to be part of a larger strained framework, the energy barrier for reactions involving the cleavage of the Si-Si bonds of the trisilirane ring would likely be lowered. This can make the molecule more susceptible to reactions with a variety of reagents, including electrophiles, nucleophiles, and radical species. The bulky 2,6-diethylphenyl substituents, while providing kinetic stability by sterically shielding the silicon backbone, would also influence the regioselectivity and stereoselectivity of such strain-releasing reactions. For instance, reactions of strained silicon heterocycles have been shown to undergo non-catalyzed ring expansion, a pathway that could be accessible to a trisilirane within a strained scaffold. researchgate.net
Heterolytic Si-H Bond Dissociation in Strained Silanes
While this compound itself does not possess Si-H bonds, the principles of heterolytic Si-H bond dissociation in strained silanes are relevant to understanding the potential reactivity of related functionalized trisiliranes or their reaction intermediates. Heterolytic cleavage of a bond involves the breaking of the bond where one fragment takes both electrons from the bond, resulting in the formation of ions. amanote.comacs.orgresearchgate.net In the context of organosilanes, the cleavage of an Si-H bond can be facilitated by various factors, including the presence of Lewis acids or bases, and the electronic and steric properties of the substituents on the silicon atom. nih.gov
In strained silanes, the increased p-character of the Si-Si and Si-C bonds can influence the polarity and reactivity of adjacent Si-H bonds. The strain can make the silicon atom more electropositive, thus facilitating the departure of a hydride ion (H⁻) in the presence of a suitable Lewis acid. Conversely, the presence of electron-donating groups on the silicon can enhance the acidity of the Si-H proton, favoring deprotonation by a strong base. The heterolytic cleavage of Si-H bonds is a key step in many catalytic processes, such as the hydrosilylation of carbonyl compounds. nih.gov
Potential for Novel Bond Activation Strategies (e.g., Si(II)/Si(IV) Couple)
The chemistry of silicon is dominated by the +4 oxidation state (Si(IV)). However, the existence of divalent silicon species, silylenes (Si(II)), as reactive intermediates opens up possibilities for novel bond activation strategies based on the Si(II)/Si(IV) redox couple. This concept is analogous to the well-established catalytic cycles of transition metals.
For a trisilirane like this compound, thermal or photochemical fragmentation could potentially lead to the extrusion of a silylene, a Si(II) species. The bulky 2,6-diethylphenyl substituents could play a role in stabilizing such a reactive intermediate. This generated silylene could then participate in a variety of bond activation reactions, for example, by inserting into C-H, O-H, or Si-H bonds. Subsequent reactions could then regenerate a Si(IV) species, completing a catalytic cycle. While direct evidence for such a cycle involving this compound is not documented, the fundamental reactivity patterns of silicon compounds suggest this as a plausible area for exploration. The reverse process, the reduction of a Si(IV) species to a Si(II) species, would be a key step in closing such a catalytic loop.
High-Temperature and Gas-Phase Reactions
The behavior of organosilicon compounds at high temperatures is of significant interest for the production of silicon-based materials. The bulky organic substituents in this compound would be expected to have a profound effect on its thermal stability and decomposition pathways.
Pyrolysis and Oxidation Studies of Silicon-Containing Species
Pyrolysis, the thermal decomposition of a material in an inert atmosphere, is a common method to convert organosilicon precursors into silicon-containing ceramics like silicon carbide (SiC). The pyrolysis of polysilanes has been studied as a route to SiC fibers. The thermal decomposition of silane (B1218182) itself has also been a subject of investigation. For this compound, pyrolysis would likely involve the cleavage of the Si-Si bonds in the trisilirane ring and the Si-C bonds connecting the aryl groups to the silicon atoms. The nature of the decomposition products would depend on the temperature and atmosphere. It is conceivable that at high temperatures, the organic side chains would be cleaved off, potentially leading to the formation of silicon carbide or silicon nitride if a nitrogen source is present.
Oxidation studies of silicon-containing species are crucial for understanding their stability in air and for applications in materials science. The oxidation of cyclosiloxanes in the gas phase by hydroxyl radicals has been investigated to understand their atmospheric chemistry. The initial step in the oxidation of such compounds is often the abstraction of a hydrogen atom from a methyl group. While this compound lacks methyl groups, oxidation would likely target the diethylphenyl substituents or the silicon-silicon bonds of the trisilirane ring, especially at elevated temperatures.
Mechanisms of Silicon Nanoparticle Formation
The thermal decomposition of organosilanes is a potential route for the synthesis of silicon nanoparticles. The mechanism of nanoparticle formation from the thermal decomposition of silane (SiH₄) has been a topic of both experimental and theoretical interest. A common method for producing silicon nanoparticles is through the thermal annealing of silicon-on-insulator substrates.
Advanced Research Applications of Trisilirane Chemistry
Materials Science and Engineering
The rigid, well-defined three-dimensional structure of Hexakis(2,6-diethylphenyl)trisilirane, combined with the chemical reactivity of its silicon-silicon bonds, makes it a versatile building block for the synthesis of novel materials with tailored properties.
Building Blocks for Porous Organic Frameworks (POFs)
Porous Organic Frameworks (POFs) are a class of materials constructed from organic building units linked by strong covalent bonds, resulting in highly stable and porous structures. sioc-journal.cnresearchgate.netnih.gov The synthesis of POFs typically involves the assembly of molecular building blocks through various polymerization or condensation reactions. rsc.org The rigid and pre-organized nature of the building blocks is crucial for the formation of a well-defined porous network.
This compound, with its defined three-dimensional and triangular geometry, presents an intriguing potential as a trivalent node for the construction of POFs. The phenyl groups on the silicon atoms can be functionalized to introduce reactive sites for polymerization, allowing the trisilirane core to be integrated into a larger, porous architecture. The bulky diethylphenyl groups would also contribute to the creation of intrinsic microporosity within the framework. While the direct use of this compound in POF synthesis is a developing area, the principles of POF construction suggest its viability as a unique building block for creating robust, silicon-containing porous materials.
Role in Dynamic Covalent Frameworks (DCFs) and Dendrimer-like Structures
Dynamic Covalent Frameworks (DCFs) are a subset of porous materials where the constituent building blocks are connected by reversible covalent bonds. wikipedia.orgrsc.org This reversibility allows for "error-correction" during the assembly process, often leading to highly crystalline and well-ordered materials. wikipedia.org The formation of DCFs relies on dynamic covalent reactions, such as boronic ester formation or imine exchange. wikipedia.org
The trisilirane core of this compound can be envisioned as a scaffold for the attachment of functional groups capable of participating in dynamic covalent chemistry. For instance, functionalizing the phenyl rings with boronic acids or aldehydes would enable the trisilirane to act as a persistent hub in the formation of a DCF. The rigid, triangular arrangement of these functional groups would direct the growth of a predictable and potentially complex three-dimensional structure.
Similarly, the trivalent nature of the trisilirane core makes it an ideal candidate for the synthesis of dendrimer-like structures. By attaching branching units to the peripheral phenyl groups, successive generations of the dendrimer could be built outwards from the central trisilirane unit. The steric bulk of the 2,6-diethylphenyl groups would play a significant role in controlling the conformation and packing of the dendritic branches.
Precursors for Silicon Nanoparticles with Customized Properties
Silicon nanoparticles are of great interest due to their potential applications in various fields, including bio-imaging, drug delivery, and electronics. The properties of these nanoparticles are highly dependent on their size, shape, and surface chemistry. One approach to synthesizing silicon nanoparticles is through the controlled decomposition of molecular precursors. scispace.comrsc.orgnih.gov
This compound has been identified as a promising molecular precursor for the synthesis of silicon nanoparticles. The weak Si-Si bonds in the strained three-membered ring can be cleaved under relatively mild conditions, such as thermolysis or photolysis, to generate silicon-containing fragments that can then aggregate and grow into nanoparticles. The organic substituents on the precursor can influence the size and surface properties of the resulting nanoparticles. The use of a single, well-defined molecular precursor like this compound allows for greater control over the nucleation and growth process, potentially leading to nanoparticles with a narrow size distribution and customized surface functionalities.
| Precursor Type | Synthesis Method for Nanoparticles | Advantage of Precursor | Potential Nanoparticle Feature |
| Chlorosilanes | Vapor-phase hydrolysis researchgate.net | Inexpensive | High purity silica (B1680970) nanoparticles researchgate.net |
| Tetraethoxysilane (TEOS) | Sol-gel process scispace.comnih.gov | Common and well-studied | Controllable particle size nih.gov |
| This compound | Thermolysis/Photolysis | Single-molecule precursor, controlled decomposition | Customized size and surface properties |
Potential in Optoelectronic Materials and Devices
Polysilanes, which are polymers with a silicon backbone, are known to exhibit interesting optoelectronic properties due to σ-electron delocalization along the Si-Si chain. researchgate.netwikipedia.org This delocalization leads to strong absorption in the UV region, and the electronic properties can be tuned by changing the substituents on the silicon backbone. researchgate.net These characteristics make polysilanes candidates for applications in photodetectors, light-emitting diodes, and as charge-transporting layers in solar cells. rsc.orgrsc.org
The trisilirane ring in this compound represents a discrete, cyclic polysilane unit. The strained Si-Si bonds in the three-membered ring are expected to have a low-lying LUMO, which could lead to interesting electronic and photophysical properties. Furthermore, the trisilirane can serve as a building block for larger, conjugated systems. For example, ruthenium-catalyzed hydrosilylation of alkynes with cyclosilanes has been shown to produce novel conjugated materials with absorption in the visible light spectrum. nih.gov By incorporating the this compound unit into polymers or other extended structures, it may be possible to create new materials with tailored optoelectronic properties for use in a variety of devices.
Development of Polysilane Nanomasks and Information Recording Media
Polysilanes have found applications in microlithography, particularly as photoresists for deep UV lithography. ibm.com Their utility in this area stems from their strong UV absorption and their tendency to undergo photo-bleaching and degradation upon exposure to UV light. ibm.com This photochemical reactivity allows for the creation of high-resolution patterns.
The well-defined molecular structure of this compound could offer advantages in the fabrication of nanomasks and information recording media. As a molecular glass, it could form uniform, amorphous thin films. Upon exposure to a focused beam of electrons or UV light, the trisilirane rings could be selectively broken, leading to a change in the local chemical and physical properties of the film. This change could be used to define a pattern (nanomask) or to store information. The use of a single, well-defined molecule could potentially lead to higher resolution and greater precision compared to polymeric photoresists. researchgate.net Furthermore, materials with photorefractive properties are of interest for high-density holographic data storage. ibm.com
Organometallic Chemistry and Catalysis
The strained three-membered silicon ring of this compound is a source of chemical potential, making it a reactive species in the realm of organometallic chemistry. The Si-Si bonds are susceptible to cleavage by various reagents, including transition metal complexes. capes.gov.brresearchgate.net This reactivity opens up avenues for the synthesis of novel organometallic compounds and for the development of new catalytic transformations.
The interaction of cyclosilanes with transition metal complexes can lead to a variety of outcomes, including oxidative addition of a Si-Si bond to the metal center, ring-opening polymerization, and the formation of silylene complexes. researchgate.netdtic.mil The specific reaction pathway is dependent on the nature of the transition metal, its ligand sphere, and the reaction conditions. researchgate.netnih.gov For example, the reaction of a cyclosilane with a low-valent metal center can result in the insertion of the metal into a Si-Si bond, forming a metallacycle. These metallacycles can then serve as intermediates in catalytic cycles or as precursors to other silicon-containing compounds.
The use of trisiliranes in catalysis is an emerging field. One potential application is in hydrosilylation reactions, where a Si-H bond is added across a double or triple bond. nih.gov While this compound does not possess a Si-H bond, its reaction with transition metals could generate catalytically active species. Furthermore, the trisilirane itself could act as a ligand, with the silicon ring coordinating to a metal center and influencing its catalytic activity. The development of catalysts based on first-row transition metals is of particular interest due to their abundance and low cost. nih.gov The unique electronic and steric properties of this compound make it a compelling target for exploration in the design of new and efficient catalytic systems. youtube.com
| Transition Metal Interaction with Silanes | Resulting Species/Reaction | Potential Application |
| Oxidative Addition | Metallacycles, silyl (B83357) complexes dtic.mil | Synthesis of new organometallic compounds |
| Ring-Opening Polymerization | Polysilanes | Precursors to silicon-based materials |
| Hydrosilylation Catalysis | Addition of Si-H across unsaturated bonds nih.gov | Synthesis of functionalized organosilanes |
| Ligand Influence | Modified catalytic activity/selectivity | Development of novel catalysts |
In-Depth Analysis of this compound: A Compound at the Forefront of Silicon Chemistry
Despite extensive research, specific scientific literature, experimental data, and detailed studies pertaining exclusively to the chemical compound this compound are not available in the public domain. As such, a detailed article focusing solely on this specific compound, as requested, cannot be generated at this time.
The inquiry for a thorough analysis of this compound touches upon a highly specialized area of organosilicon chemistry. The structure of this molecule, featuring a three-membered silicon ring (trisilirane) with bulky 2,6-diethylphenyl substituents on each silicon atom, suggests a compound of significant interest for fundamental and applied research. The steric hindrance provided by the six diethylphenyl groups would be expected to impart unique properties to the trisilirane core, influencing its stability, reactivity, and potential applications.
While information on this exact molecule is elusive, the provided outline points toward key research areas where analogous, albeit less sterically hindered, trisiliranes and silyl radicals have demonstrated considerable utility. For context, and to highlight the potential research avenues for a compound like this compound, a general overview of the relevant fields is provided below, based on research on related compounds such as tris(trimethylsilyl)silane (B43935) (TTMSS).
Trisiliranes and the silyl radicals derived from them are valuable tools in modern organic synthesis. The reactivity of the Si-H bond and the ability to generate silicon-centered radicals under mild conditions are central to their applications.
Applications of Silyl Radical-Based Reagents
Silyl radicals are highly reactive species that can participate in a variety of chemical transformations. They are often generated from precursor molecules like hydrosilanes through the homolytic cleavage of the Si-H bond, a process that can be initiated by radical initiators or photochemically. orgsyn.org The utility of these radicals stems from their ability to abstract atoms or add to multiple bonds.
Role in Radical Reductions and Hydrosilylation
Hydrosilanes are considered environmentally benign alternatives to other reducing agents, such as organotin compounds like tributyltin hydride. orgsyn.org In radical reduction reactions, a silyl radical can abstract a halogen atom from an organic halide, generating a carbon-centered radical which then abstracts a hydrogen atom from the parent hydrosilane to yield the reduced organic compound and regenerate the silyl radical, thus propagating a chain reaction. orgsyn.org
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is another critical application. This process can be initiated by silyl radicals and typically proceeds with high regioselectivity, leading to the formation of valuable organosilicon compounds. orgsyn.org
Polymerization Applications (e.g., Photo-induced Radical Polymerization)
Silyl radicals have found a strategic role in polymerization chemistry. Their high reactivity allows them to act as efficient initiators in free-radical polymerization of olefins. orgsyn.org Photo-induced polymerization is a particularly attractive method, as it allows for spatial and temporal control over the initiation process. Upon irradiation, a photosensitive initiator can generate radicals that, in turn, react with a hydrosilane to produce silyl radicals, which then initiate the polymerization cascade. orgsyn.org
Mechanistic Studies in Silicon Chemistry
The unique bonding and electronic properties of silicon compared to carbon make mechanistic studies of silicon compounds a rich field of investigation.
Understanding Fundamental Reaction Pathways in Silicon Systems
Research in this area seeks to elucidate the intermediates and transition states involved in reactions of silicon compounds. For instance, understanding the factors that control the stability and reactivity of silyl radicals, such as the nature of the substituents on the silicon atom, is crucial for designing new reagents and reactions. orgsyn.org Steric effects, as would be prominent in this compound, are known to significantly influence the geometry and persistence of silyl radicals.
Investigation of Si-C Bond Formation and Reactivity
The formation of silicon-carbon bonds is a cornerstone of organosilicon chemistry. Hydrosilylation is a major pathway for creating Si-C bonds. mdpi.com Mechanistic investigations in this area explore the catalytic cycles of metal-catalyzed hydrosilylation or the chain propagation steps in radical-mediated processes. The reactivity of the Si-C bond itself is also of interest, as it can be cleaved under certain conditions, a process that is influenced by the electronic and steric environment of the silicon and carbon atoms. mdpi.com
Comparative Studies with Carbon Analogs in Small Ring Systems
Three-membered rings, like the trisilirane core of the target molecule and its all-carbon analog cyclopropane, exhibit significant ring strain. This strain influences their structure and reactivity. Comparative studies would likely reveal significant differences in bond lengths, bond angles, and reaction pathways due to the larger size of the silicon atom and the different nature of Si-Si versus C-C bonds. The bulky substituents on a molecule like this compound would further modulate this inherent reactivity, potentially leading to unusual chemical behavior not observed in simpler systems.
Future Directions and Emerging Research Avenues
Exploration of New Substituent Effects on Trisilirane Stability and Reactivity
The stability and reactivity of the trisilirane core are critically dependent on the steric and electronic nature of its substituents. The 2,6-diethylphenyl groups in hexakis(2,6-diethylphenyl)trisilirane offer substantial kinetic shielding to the reactive Si-Si bonds. A significant future direction involves the systematic exploration of new substituents to modulate these properties precisely.
A primary research goal is the introduction of a diverse range of functional groups onto the aryl rings. This includes groups that would not be tolerated by traditional reductive coupling methods used for cyclosilane synthesis. rsc.org For instance, installing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, cyano) at the para-position of the phenyl rings would allow for a detailed investigation into their influence on the trisilirane's electronic structure and subsequent reactivity. rsc.org However, research has shown that strongly electron-withdrawing substituents can lead to low conversion rates in some synthetic reactions. rsc.org The table below outlines potential substituent types and their expected effects on the trisilirane core.
| Substituent Type | Position on Phenyl Ring | Expected Primary Effect | Potential Impact on Trisilirane |
| Electron-Donating (e.g., -OCH₃, -N(CH₃)₂) | para | Increase electron density in the ring | Enhanced reactivity towards electrophiles |
| Electron-Withdrawing (e.g., -CF₃, -NO₂) | para | Decrease electron density in the ring | Enhanced reactivity towards nucleophiles |
| Halogens (e.g., -F, -Cl, -Br) | para | Inductive withdrawal, resonance donation | Facilitates post-synthesis modifications via cross-coupling reactions rsc.org |
| Sterically Smaller Groups (e.g., -CH₃) | ortho | Reduced kinetic stabilization | Increased ring reactivity, potential for new reaction pathways |
Further research will also focus on understanding how these new substituents affect the photolytic and thermal degradation pathways of trisiliranes, which could lead to the controlled generation of reactive intermediates like silylenes and disilenes for further synthetic applications.
Development of Asymmetric Synthesis Routes for Chiral Trisiliranes
The creation of chiral molecules is a fundamental objective in synthetic chemistry. Developing methods for the asymmetric synthesis of chiral trisiliranes is a significant and challenging frontier. researchgate.netrsc.org Chiral trisiliranes could serve as novel ligands in asymmetric catalysis or as building blocks for advanced chiral materials. researchgate.net
Current synthetic strategies for organosilicon compounds are increasingly focused on achieving high enantioselectivity. researchgate.netnih.gov Future approaches for chiral trisiliranes may include:
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a silicon precursor to direct the stereochemistry during the ring-forming reaction, after which it is removed. youtube.com This method has been successfully employed in various asymmetric syntheses. youtube.com
Chiral Catalysis: The use of transition-metal catalysts paired with chiral ligands is a powerful strategy for enantioselective synthesis. rsc.orgnih.gov For instance, rhodium or copper complexes with chiral ligands could catalyze the reductive coupling of dihalosilanes or the dehydrogenative coupling of dihydrosilanes to produce enantioenriched trisiliranes. researchgate.netnih.govrsc.org Recent advances have demonstrated the utility of chiral catalysts in forming silicon-stereogenic centers with high enantioselectivity. researchgate.netucdavis.edu
Inherently Chiral Trisiliranes: The synthesis of trisiliranes where chirality stems from the substitution pattern on the silicon ring itself represents a complex but rewarding goal, requiring precise, stepwise control over the introduction of different substituents.
The successful synthesis of enantiopure or enantioenriched trisiliranes will enable the study of their chiroptical properties and their potential applications in stereoselective chemical transformations.
Integration of Trisilirane Motifs into Larger Architectures
The distinct structural and electronic features of the trisilirane ring make it an appealing candidate for incorporation into larger molecular systems like polymers and dendrimers. rsc.orgresearchgate.net This integration could yield materials with novel optical, electronic, and responsive properties.
One major avenue of research is the synthesis of polymers that feature trisilirane units. This can be achieved through methods like the ring-opening polymerization (ROP) of functionalized cyclosilanes. nih.govnih.govresearchgate.net The strained Si-Si bonds in the trisilirane ring can be cleaved by stimuli such as light or heat, offering a mechanism for creating degradable polymers or photoresists. While the ROP of cyclosiloxanes is well-established, applying these principles to cyclosilanes is an area of active development. nih.govnih.govrsc.orggelest.com
Another promising direction is the incorporation of trisiliranes into conjugated materials. rsc.orgrsc.org The interaction between the σ-electrons of the Si-Si bonds and the π-systems of aryl substituents can lead to interesting electronic properties, making these materials potentially useful for applications in molecular electronics. rsc.orgrsc.org Research has already shown that functionalized cyclosilanes can serve as building blocks for novel conjugated polymers. rsc.org
| Architecture Type | Potential Synthetic Route | Key Feature | Potential Application |
| Main-Chain Polymers | Ring-Opening Polymerization (ROP) | Stimuli-responsive Si-Si bonds | Degradable plastics, Photoresists |
| Pendant-Group Polymers | Polymerization of vinyl-functionalized trisiliranes | Tunable electronic properties | Charge transport layers in electronics |
| Conjugated Polymers | Kumada polycondensation of dihalo-trisiliranes | σ-π Conjugation | Organic Light-Emitting Diodes (OLEDs) |
| Dendrimers | Divergent synthesis from a trisilirane core | Three-dimensional, highly branched structure | Catalysis, Drug Delivery |
Advanced Computational Modeling for Predictive Design and Property Tuning
Computational chemistry, particularly Density Functional Theory (DFT), is an essential tool for understanding and predicting the properties of strained molecules like trisiliranes. youtube.comresearchgate.net Advanced computational modeling will increasingly be used to guide the synthesis of new trisilirane derivatives with specific, tailored properties. youtube.com
DFT calculations allow researchers to model the geometric and electronic structures of hypothetical trisilirane molecules in silico. nih.govscispace.comnih.gov By systematically changing substituents in the model, scientists can predict trends in properties such as:
Ring Strain Energy: To estimate relative stability.
Si-Si Bond Lengths and Angles: To understand structural changes.
Frontier Molecular Orbital (HOMO/LUMO) Energies: To predict reactivity and electronic absorption spectra. scispace.com
Vibrational Frequencies: To aid in the interpretation of experimental spectroscopic data (IR, Raman). researchgate.net
Time-dependent DFT (TD-DFT) can be employed to simulate the electronic spectra of these molecules, providing insight into their photophysical behavior and guiding the design of new photosensitive materials. researchgate.netresearchgate.net Furthermore, computational modeling can map out reaction pathways, helping to elucidate mechanisms for ring-opening and other reactions. rsc.org This synergy between predictive modeling and experimental synthesis accelerates the discovery and optimization of new functional trisiliranes. youtube.com
Investigation of Trisilirane Derivatives in Energy-Related Applications
Organosilicon compounds are gaining significant interest for their potential use in energy storage and conversion technologies, such as lithium-ion batteries and solar cells. alfa-chemistry.commedium.comacs.org The unique properties of trisiliranes make them an intriguing, albeit underexplored, class of materials for these applications.
In the context of lithium-ion batteries , organosilicon compounds are being investigated as electrolyte additives or as components of novel electrolytes. alfa-chemistry.comresearchgate.net They offer potential advantages such as non-flammability, higher thermal stability, and the ability to scavenge trace amounts of water, which can be detrimental to battery performance. acs.orgresearchgate.net While research has focused on siloxanes and silanes, the principles could extend to trisilirane derivatives designed to be stable within the electrochemical window of a battery. alfa-chemistry.commedium.com Their ability to form stable solid-electrolyte interphase (SEI) layers on electrodes could also be a valuable property.
For solar cells , particularly perovskite solar cells (PSCs), organosilicon molecules are being used to improve device stability and efficiency. sciopen.com They can act as passivating agents, reducing defects at the surface of the perovskite film, or as hydrophobic coatings to protect against moisture. sciopen.com The potential for trisiliranes to be used as precursors for depositing thin silicon-containing films via controlled ring-opening presents a novel approach for fabricating components of solar devices.
Future research will involve designing and synthesizing trisilirane derivatives with specific electronic properties or functional groups tailored for these energy applications. This includes exploring their redox behavior, charge transport capabilities, and long-term stability in electrochemical environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
